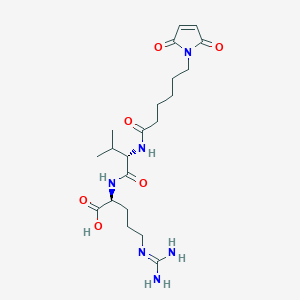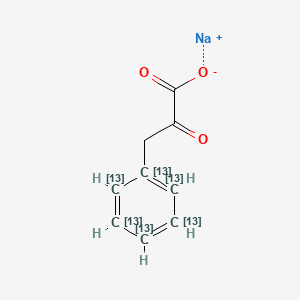
27-Hydroxy-7-keto Cholesterol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Hydroxy-7-keto Cholesterol-d4 is a deuterated derivative of 27-Hydroxy-7-keto Cholesterol, an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes. This compound is often used in scientific research due to its stability and the ability to trace its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxy-7-keto Cholesterol-d4 typically involves the introduction of deuterium atoms into the 27-Hydroxy-7-keto Cholesterol molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as oxidation, reduction, and purification using techniques like chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
27-Hydroxy-7-keto Cholesterol-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed for their biological activity and stability.
Aplicaciones Científicas De Investigación
27-Hydroxy-7-keto Cholesterol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oxysterols.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Mecanismo De Acción
The mechanism of action of 27-Hydroxy-7-keto Cholesterol-d4 involves its interaction with various molecular targets and pathways. It acts as a modulator of estrogen receptors and liver X receptors, influencing gene expression and cellular functions. The compound’s effects are mediated through the activation or suppression of these receptors, leading to changes in lipid metabolism, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
27-Hydroxycholesterol: An endogenous oxysterol with similar biological functions.
7-Ketocholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune regulation and cholesterol homeostasis.
Uniqueness
27-Hydroxy-7-keto Cholesterol-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i7D2,8D2 |
Clave InChI |
LFNAJBFFWWMSEW-AHVXBVAZSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


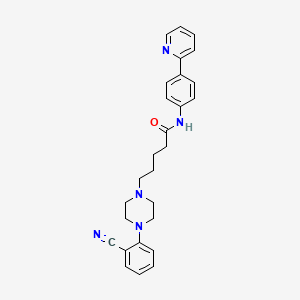
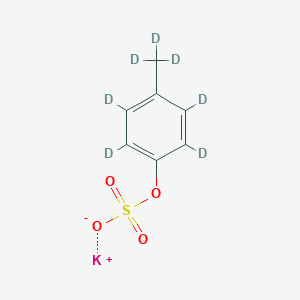
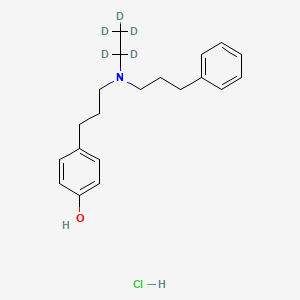

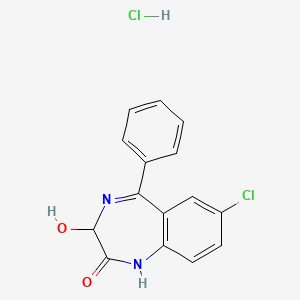

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)





